molecular formula C7H16Br2N2 B12431500 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No.: B12431500
M. Wt: 288.02 g/mol
InChI Key: YCJIQGKHRWTERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-2-Ethyl-2,5-diazabicyclo[221]heptane dihydrobromide is a bicyclic compound that features a unique diazabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves an epimerization-lactamization cascade reaction. This method starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions. This is followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of the epimerization-lactamization cascade can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the diazabicycloheptane structure.

Scientific Research Applications

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceuticals.

    Asymmetric Synthesis: The compound serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Catalysis: It is employed as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with specific molecular targets. The diazabicycloheptane structure allows it to act as a ligand, binding to metal centers and facilitating catalytic reactions. The compound’s unique geometry and electronic properties enable it to participate in various chemical transformations, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific applications in asymmetric synthesis and catalysis.

Properties

IUPAC Name

2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIQGKHRWTERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.